molecular formula C18H14Cl2O B12618921 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one CAS No. 919079-80-4

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one

Cat. No.: B12618921
CAS No.: 919079-80-4
M. Wt: 317.2 g/mol
InChI Key: BISQTGDPEBASAK-UHFFFAOYSA-N
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Description

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more saturated derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one has several research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-chlorophenyl)-3-(3-methylphenyl)pentane-1,5-dione
  • 1,5-Bis(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)pentane-1,5-dione
  • 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione

Uniqueness

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of the penta-1,4-dien-3-one backbone, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

919079-80-4

Molecular Formula

C18H14Cl2O

Molecular Weight

317.2 g/mol

IUPAC Name

1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one

InChI

InChI=1S/C18H14Cl2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3

InChI Key

BISQTGDPEBASAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Cl)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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